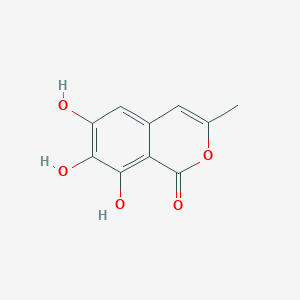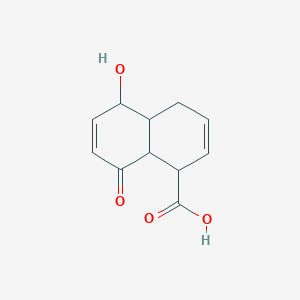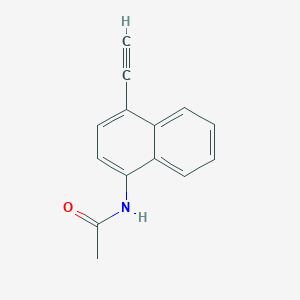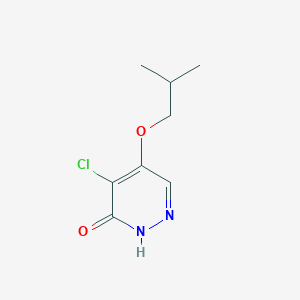
6,7,8-Trihydroxy-3-methyl-1H-isochromen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7,8-Trihidroxi-3-metil-1H-isocromen-1-ona es un compuesto químico con la fórmula molecular C11H10O5. Es un derivado de la isocromenona, caracterizado por la presencia de tres grupos hidroxilo en las posiciones 6, 7 y 8, y un grupo metilo en la posición 3.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 6,7,8-Trihidroxi-3-metil-1H-isocromen-1-ona se puede lograr a través de varias rutas sintéticas. Un método común implica la ciclación de precursores apropiados en condiciones ácidas o básicas. Por ejemplo, la ciclación de 3,4-dihidroxi-benzaldehído con acetoacetato de metilo en presencia de una base puede producir el compuesto deseado. La reacción normalmente requiere calentar la mezcla a reflujo en un disolvente adecuado, como el etanol, durante varias horas.
Métodos de producción industrial
La producción industrial de 6,7,8-Trihidroxi-3-metil-1H-isocromen-1-ona puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir pasos como la purificación mediante recristalización o cromatografía para obtener el producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
6,7,8-Trihidroxi-3-metil-1H-isocromen-1-ona puede sufrir varias reacciones químicas, incluyendo:
Oxidación: Los grupos hidroxilo pueden oxidarse para formar quinonas u otros derivados oxidados.
Reducción: El compuesto puede reducirse para formar derivados dihidro.
Sustitución: Los grupos hidroxilo pueden participar en reacciones de sustitución, como la esterificación o la eterificación.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se pueden usar agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4).
Sustitución: Los reactivos como el anhídrido acético para la esterificación o los haluros de alquilo para la eterificación se emplean comúnmente.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir derivados dihidro.
Aplicaciones Científicas De Investigación
6,7,8-Trihidroxi-3-metil-1H-isocromen-1-ona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Los grupos hidroxilo del compuesto lo convierten en un posible candidato para estudiar interacciones enzimáticas y vías biológicas.
Medicina: Se está llevando a cabo la investigación para explorar su potencial como antioxidante o agente antiinflamatorio.
Industria: Puede utilizarse en el desarrollo de nuevos materiales o como precursor en la síntesis de productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de 6,7,8-Trihidroxi-3-metil-1H-isocromen-1-ona implica su interacción con varios objetivos y vías moleculares. Los grupos hidroxilo pueden participar en enlaces de hidrógeno y otras interacciones con proteínas y enzimas, potencialmente modulando su actividad. El compuesto también puede actuar como antioxidante al eliminar los radicales libres y prevenir el daño oxidativo.
Comparación Con Compuestos Similares
Compuestos similares
4,6,8-Trihidroxi-7-metoxi-3-metil-3,4-dihidro-isocromen-1-ona: Este compuesto tiene una estructura similar pero incluye un grupo metoxi en la posición 7.
6-Hidroxi-8-metoxi-3-metil-3,4-dihidro-1H-isocromen-1-ona: Este compuesto tiene grupos hidroxilo y metoxi en diferentes posiciones.
Unicidad
6,7,8-Trihidroxi-3-metil-1H-isocromen-1-ona es único debido a la disposición específica de los grupos hidroxilo en las posiciones 6, 7 y 8, lo que puede influir en su reactividad e interacciones con las moléculas biológicas.
Propiedades
Fórmula molecular |
C10H8O5 |
|---|---|
Peso molecular |
208.17 g/mol |
Nombre IUPAC |
6,7,8-trihydroxy-3-methylisochromen-1-one |
InChI |
InChI=1S/C10H8O5/c1-4-2-5-3-6(11)8(12)9(13)7(5)10(14)15-4/h2-3,11-13H,1H3 |
Clave InChI |
FBJMEOFSLTXPKH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CC(=C(C(=C2C(=O)O1)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Pyrrolidin-1-yl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11894964.png)

![8a-(Trifluoromethyl)hexahydropyrrolo[1,2-a]pyrimidin-6(7H)-one](/img/structure/B11894970.png)





![1H-Imidazo[4,5-c]pyridin-4-amine dihydrochloride](/img/structure/B11895008.png)




![4,6-Dichloro-3-methyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11895044.png)
